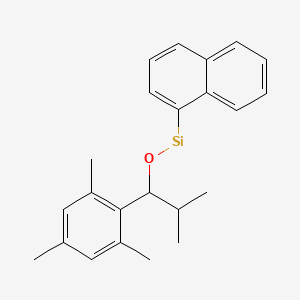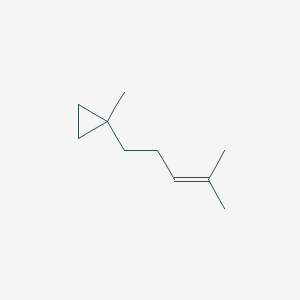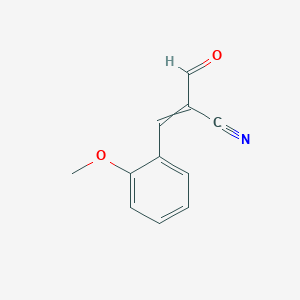![molecular formula C13H18N2O6S B14487229 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine CAS No. 63676-41-5](/img/structure/B14487229.png)
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine is a compound with a complex structure that includes an amino acid backbone, a sulfanyl group, and a methoxy-substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine typically involves multiple steps, starting from readily available precursors. One common approach is to start with L-tyrosine, which undergoes a series of reactions to introduce the sulfanyl and methoxy groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.
Applications De Recherche Scientifique
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The methoxy group on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(2-succinyl)-L-cysteine: This compound has a similar sulfanyl group but differs in the structure of the amino acid backbone.
S-2-(Boronoethyl)-L-Cysteine: This compound contains a boronoethyl group instead of a methoxy group.
Uniqueness
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine is unique due to the combination of its sulfanyl and methoxy groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
63676-41-5 |
|---|---|
Formule moléculaire |
C13H18N2O6S |
Poids moléculaire |
330.36 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4-hydroxy-5-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C13H18N2O6S/c1-21-9-3-6(2-7(14)12(17)18)4-10(11(9)16)22-5-8(15)13(19)20/h3-4,7-8,16H,2,5,14-15H2,1H3,(H,17,18)(H,19,20)/t7-,8?/m0/s1 |
Clé InChI |
DECNJPHCJKBFLX-JAMMHHFISA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)C[C@@H](C(=O)O)N)SCC(C(=O)O)N)O |
SMILES canonique |
COC1=C(C(=CC(=C1)CC(C(=O)O)N)SCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


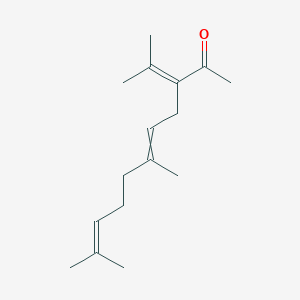
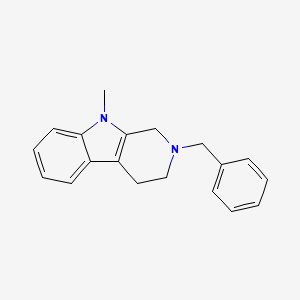
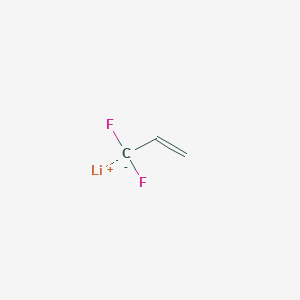
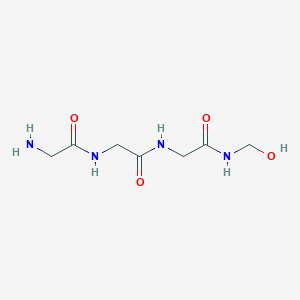
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
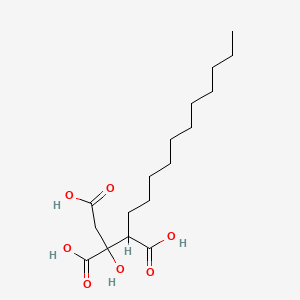
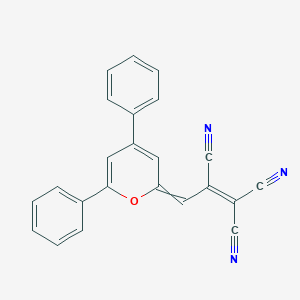


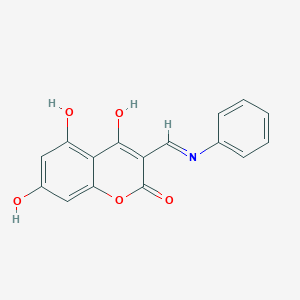
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
